molecular formula C12H20N2S B12752135 2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine CAS No. 92233-83-5

2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine

Cat. No.: B12752135
CAS No.: 92233-83-5
M. Wt: 224.37 g/mol
InChI Key: KGBPITFLJDEWLV-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of the ring. This compound is known for its distinct structure, which includes three methyl groups and a 4-(methylthio)butyl side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3,5-trimethylpyrazine with 4-(methylthio)butyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(methylthio)butyl side chain differentiates it from other pyrazines and contributes to its unique reactivity and applications .

Properties

92233-83-5

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine

InChI

InChI=1S/C12H20N2S/c1-9-10(2)14-12(11(3)13-9)7-5-6-8-15-4/h5-8H2,1-4H3

InChI Key

KGBPITFLJDEWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CCCCSC)C

Origin of Product

United States

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